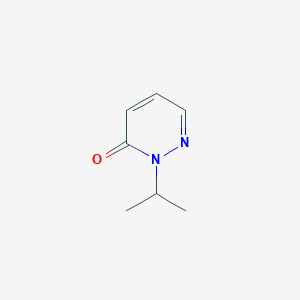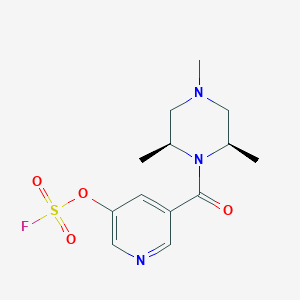![molecular formula C14H22N2 B2841460 1-[4-[(4-Methylpiperidin-1-yl)methyl]phenyl]methanamine CAS No. 923233-40-3](/img/structure/B2841460.png)
1-[4-[(4-Methylpiperidin-1-yl)methyl]phenyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[4-[(4-Methylpiperidin-1-yl)methyl]phenyl]methanamine” is a chemical compound with the molecular formula C12H19N3 . It is also known as [4-(4-methylpiperazin-1-yl)phenyl]methanamine . It is used as a reagent in the synthesis of novel indole-carboxamides which are inhibitors of neurotropic alphavirus .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C12H19N3 . The molecular weight of the compound is 205.3 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 205.3 g/mol . The boiling point is between 122 - 124°C at 0.05mm .Wissenschaftliche Forschungsanwendungen
Biased Agonists for Antidepressant Activity
Novel derivatives of 1-[4-[(4-Methylpiperidin-1-yl)methyl]phenyl]methanamine have been designed as "biased agonists" of serotonin 5-HT1A receptors, focusing on ERK1/2 phosphorylation-preferring aryloxyethyl derivatives. These compounds exhibit high 5-HT1A receptor affinity and selectivity against a range of neurotransmitter receptors, demonstrating potent and efficacious antidepressant-like activity in preclinical models. The lead compound, identified as NLX-204, showed promising pharmacokinetic profiles and robust stimulation of ERK1/2 phosphorylation in the rat cortex, eliminating immobility in the rat Porsolt test, suggesting potential as antidepressant drug candidates (Sniecikowska et al., 2019).
Synthesis and Characterization
The compound 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, while not the exact chemical queried but closely related, was successfully synthesized and characterized using a variety of spectroscopic techniques. This synthesis illustrates the potential for creating derivatives of the base chemical structure for various research applications (Shimoga, Shin, & Kim, 2018).
Transfer Hydrogenation Catalysts
Derivatives similar to this compound have been utilized in developing new catalysts for transfer hydrogenation reactions. A study synthesized (4-Phenylquinazolin-2-yl)methanamine and used it with ruthenium complexes to achieve excellent conversions and high turnover frequency values in the transfer hydrogenation of acetophenone derivatives, showcasing the compound's utility in catalytic chemistry (Karabuğa et al., 2015).
Cellular Imaging and Photocytotoxicity
Iron(III) complexes incorporating derivatives of this compound have been developed for cellular imaging and photocytotoxicity under red light. These complexes demonstrated unprecedented photocytotoxicity in various cell lines through apoptosis induced by reactive oxygen species generation, highlighting their potential in medical imaging and photodynamic therapy (Basu et al., 2014).
Antimicrobial Agents
Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. These compounds exhibited a variable degree of antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Visagaperumal et al., 2010).
Safety and Hazards
The compound has several hazard codes including H302, H312, H314, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Eigenschaften
IUPAC Name |
[4-[(4-methylpiperidin-1-yl)methyl]phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-12-6-8-16(9-7-12)11-14-4-2-13(10-15)3-5-14/h2-5,12H,6-11,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZSJLCCKVRTQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC=C(C=C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
923233-40-3 |
Source


|
| Record name | {4-[(4-methylpiperidin-1-yl)methyl]phenyl}methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2841377.png)


![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2841380.png)

![5-Chloro-1,3-dimethyl-4-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrazole](/img/structure/B2841384.png)
![N-(benzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-2-carboxamide](/img/structure/B2841385.png)
![3,4,5-triethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2841388.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclopropanesulfonamide](/img/structure/B2841391.png)



